molecular formula C9H15ClN2O B8087745 4-Furfurylpiperazine hydrochloride

4-Furfurylpiperazine hydrochloride

Cat. No.: B8087745
M. Wt: 202.68 g/mol
InChI Key: VJPVPFWUHZCYIV-UHFFFAOYSA-N
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Description

4-Furfurylpiperazine hydrochloride is a piperazine derivative characterized by a furfuryl (C₅H₅O–) substituent attached to the piperazine core. Piperazine derivatives are nitrogen-containing heterocycles widely studied for their pharmacological and chemical properties. The furfuryl group introduces a heteroaromatic moiety, which may influence electronic properties, solubility, and biological activity.

Properties

IUPAC Name

1-(furan-2-ylmethyl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-2-9(12-7-1)8-11-5-3-10-4-6-11;/h1-2,7,10H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPVPFWUHZCYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Furfurylpiperazine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of piperazine with furfural under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the furfuryl-piperazine bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 4-Furfurylpiperazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of furfural derivatives.

  • Reduction: Reduction reactions can produce piperazine derivatives with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various alkylated piperazine derivatives.

Scientific Research Applications

4-Furfurylpiperazine hydrochloride has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Furfurylpiperazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Piperazine derivatives differ primarily in their substituents, which modulate molecular weight, polarity, and stability. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
4-Furfurylpiperazine hydrochloride Furfuryl (C₅H₅O–) C₉H₁₅ClN₂O* ~214.68 (theoretical) Likely polar due to furan oxygen; research applications assumed
1-(4-Methoxyphenyl)piperazine HCl 4-Methoxyphenyl C₁₁H₁₆N₂O·2HCl 265.2 λmax: 204, 241, 294 nm; stimulant properties
1-(4-Trifluoromethylphenyl)piperazine HCl 4-CF₃ C₁₁H₁₂F₃N₂·HCl 272.68 Lipophilic; analytical standard
1-[1-(4-Fluorophenyl)ethyl]piperazine diHCl 4-Fluorophenethyl C₁₂H₁₇FCl₂N₂ 289.18 High polarity; dihydrochloride salt

*Theoretical calculation based on piperazine core (C₄H₁₀N₂) + furfuryl (C₅H₅O) + HCl.

Key Observations:
  • Substituent Effects: Electron-donating groups (e.g., methoxy in 4-MeOPP) enhance resonance stability and alter UV-Vis absorption . Heteroaromatic groups (e.g., furfuryl) may enhance metabolic stability compared to phenyl derivatives due to reduced cytochrome P450 interactions.
  • Salt Forms: Mono- vs. dihydrochloride salts (e.g., 1-(4-MeOPP)·2HCl vs. 4-TFMPP·HCl) influence solubility and crystallinity .
Table 2: Pharmacological Comparisons
Compound Name Receptor Affinity Applications
This compound Not reported (assumed serotonergic) Potential research in CNS modulation
1-(4-Methoxyphenyl)piperazine HCl Serotonin (5-HT) and dopamine receptors Euphoric/stimulant effects; forensic research
1-(4-Trifluoromethylphenyl)piperazine HCl Unknown Analytical reference standard
  • Mechanistic Insights :
    • Methoxyphenyl derivatives (e.g., 4-MeOPP) act as mixed serotonin-dopamine agonists, mimicking amphetamines .
    • Fluorinated analogs (e.g., 4-FPP·2HCl) may exhibit altered binding kinetics due to fluorine’s electronegativity .

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